Z-Arg-Leu-Val-Agly-Ileu-Val-OMe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Leu-Val-Agly-Ileu-Val-OMe involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Leu-Val-Agly-Ileu-Val-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The amino acid residues in the peptide chain can be oxidized using reagents like hydrogen peroxide or performic acid.
Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Oxidized amino acids.
Substitution: Substituted peptides.
Scientific Research Applications
Z-Arg-Leu-Val-Agly-Ileu-Val-OMe has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme inhibition, particularly cathepsin B inhibition.
Medicine: Investigated for its potential therapeutic applications in diseases involving cathepsin B, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Z-Arg-Leu-Val-Agly-Ileu-Val-OMe exerts its effects by inhibiting cathepsin B, a cysteine protease involved in protein degradation. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can lead to reduced tumor invasion and metastasis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Z-Val-Leu-Arg-AMC: Another peptide derivative used as a substrate for protease assays.
Z-Arg-Leu-Arg-Gly-Gly-AMC: A peptide substrate used to study protease activity.
Uniqueness
Z-Arg-Leu-Val-Agly-Ileu-Val-OMe is unique due to its potent and selective inhibition of cathepsin B. Its structure allows for specific binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C38H64N10O9 |
---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl 2-[[2-[[[2-[[2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54) |
InChI Key |
ZLXFGUGFOLETFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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